molecular formula C6H7BO3 B1471733 (E)-(2-(Furan-3-yl)vinyl)boronic acid CAS No. 2246920-59-0

(E)-(2-(Furan-3-yl)vinyl)boronic acid

Cat. No.: B1471733
CAS No.: 2246920-59-0
M. Wt: 137.93 g/mol
InChI Key: SHQNUYQEAISYIV-HNQUOIGGSA-N
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Description

“(E)-(2-(Furan-3-yl)vinyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with a boron compound . For example, the Suzuki-Miyaura borylation reaction is a key concept in its chemistry, involving the transmetallation of its organic residue to a transition metal .


Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The boron atom in boronic acids is sp2 hybridized, meaning that it has a vacant p orbital which can form pi bonds . This vacant p orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property has led to their use in various areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions .


Physical And Chemical Properties Analysis

Boronic acids are generally stable and safe to handle . They are capable of forming tetrahedral boronate complexes with a pKa of around 7 . They are occasionally used in the area of molecular recognition .

Mechanism of Action

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This allows them to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

Future Directions

Boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This includes ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . The development of versatile boronic acid-based materials with various promising applications is a future direction in this field .

Properties

IUPAC Name

[(E)-2-(furan-3-yl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQNUYQEAISYIV-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=COC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=COC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-(2-(Furan-3-yl)vinyl)boronic acid
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(E)-(2-(Furan-3-yl)vinyl)boronic acid

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